molecular formula C21H22ClN3O B2548238 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 901222-17-1

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2548238
CAS No.: 901222-17-1
M. Wt: 367.88
InChI Key: FOMMMTPYKOHMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound featuring a piperazine core linked to a 3-chlorophenyl group and a 1-methylindole moiety via an acetyl bridge. This structure combines pharmacophoric elements known to interact with central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors, as well as enzymes like CYP51 . The 3-chlorophenyl substituent enhances lipophilicity and receptor affinity, while the methylindole group contributes to metabolic stability .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-23-15-16(19-7-2-3-8-20(19)23)13-21(26)25-11-9-24(10-12-25)18-6-4-5-17(22)14-18/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMMTPYKOHMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds containing piperazine and indole structures often exhibit significant neuropharmacological effects. The presence of the piperazine moiety in 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suggests potential applications in treating psychiatric disorders, including anxiety and depression. Studies have shown that similar compounds can act as serotonin receptor modulators, which are critical in mood regulation.

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have suggested that 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone could interact with various cellular pathways involved in cancer progression, including the modulation of apoptotic signals and cell cycle regulation.

Study 1: Neuropharmacological Evaluation

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar piperazine-based compounds. Results indicated significant anxiolytic effects in animal models, suggesting that modifications to the piperazine structure could enhance these properties .

Study 2: Anticancer Activity Assessment

In vitro studies conducted on indole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results showed that these compounds induced apoptosis through caspase activation, indicating a potential pathway for therapeutic development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. This can include interactions with enzymes, receptors, or other biomolecules, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Indole/Ethanone Backbone

1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
  • Structure : Replaces the 3-chlorophenyl group with 2,3-dichlorophenyl and biphenyl moieties.
  • Activity : Exhibits antipsychotic activity with reduced catalepsy induction compared to typical neuroleptics. The dichlorophenyl group increases anti-dopaminergic potency, while the biphenyl enhances serotonin receptor antagonism .
  • Key Difference: The additional chlorine atom in the dichlorophenyl derivative improves receptor binding but may increase off-target effects compared to the monochlorinated target compound.
2-(4-(4-Chlorophenyl)piperazin-1-yl)-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone
  • Structure : Features a 4-chlorophenyl (piperazine) and 4-fluorophenyl (indole) substitution.
  • Activity: Predicted to target 5-HT receptors due to halogen positioning.
1-(4-(Isoindolin-5-ylmethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
  • Structure : Substitutes the 3-chlorophenyl group with an isoindolinylmethyl moiety.
  • Activity : Designed as a histone deacetylase (HDAC) modulator. The isoindolinyl group introduces steric bulk, reducing CNS activity but enhancing epigenetic modulation .

Compounds with Sulfonylpiperazine-Ethanone Linkages

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)
  • Structure : Incorporates a sulfonylindole and pyridylpiperazine.
  • Activity: Acts as a 5-HT6 receptor antagonist (Ki < 10 nM). The sulfonyl group increases solubility but reduces CNS penetration compared to the target compound’s non-sulfonated structure .
  • Physical Properties : Melting point 165–167°C; elemental analysis: C 59.92%, H 4.45%, N 14.80% .
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e)
  • Structure : Features a tetrazole-thioether and methoxyphenylsulfonyl group.
  • Activity : Demonstrates antiproliferative activity via kinase inhibition. The methoxy group enhances metabolic stability but reduces receptor affinity compared to halogenated derivatives .
  • Physical Properties : Melting point 131–134°C .

Antiparasitic and Enzyme-Targeting Analogues

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
  • Structure : Contains a trifluoromethylphenyl-piperazine and pyridyl group.
  • Activity: Inhibits Trypanosoma cruzi CYP51 (IC50 = 0.2 µM), comparable to posaconazole. The trifluoromethyl group enhances enzyme binding but introduces higher toxicity risks compared to the target compound’s simpler chlorophenyl group .
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
  • Structure : Simplifies the target compound by removing the indole moiety.
  • Activity : Primarily a synthetic intermediate; the chloroacetyl group increases reactivity but reduces selectivity .

Pharmacological and Physicochemical Trends

Substitution Effects on Activity

  • Chlorine Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl (): 3-substitution favors 5-HT receptor binding, while 4-substitution enhances dopamine D2 affinity .
  • Indole Modifications : Methylation at the indole N-position (target) improves metabolic stability over unsubstituted indoles (e.g., ’s 3-acetyl-1H-indole) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Elemental Analysis (C/H/N/S)
Target Compound C20H20ClN3O Not reported Not available
3f () C24H22IN5O3S 165–167 C 59.92; H 4.45; N 14.80
7e () C20H20N6O3S2 131–134 Not reported
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone () C12H14Cl2N2O Not reported Cl 25.9% (calc.)

Biological Activity

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆ClN₅O
  • Molecular Weight : 305.76 g/mol
  • CAS Number : 1235631-17-0

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with indole-based substrates. The synthesis process often employs techniques such as microwave-assisted reactions or conventional heating to enhance yield and purity.

Biological Activity Overview

The biological activity of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been evaluated in several studies, focusing on its pharmacological effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The antioxidant capacity was measured using standard assays like DPPH and ABTS.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound has been investigated for neuropharmacological effects. Preliminary studies indicate potential anxiolytic and antidepressant-like activities in animal models.

The proposed mechanisms of action for 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone include:

  • Dopamine Receptor Modulation : The piperazine moiety suggests interaction with dopamine receptors, which may underlie its neuropharmacological effects.
  • Serotonin Receptor Interaction : The indole structure is indicative of potential serotonin receptor activity, which is critical in mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2 Showed antioxidant effects with IC50 values comparable to standard antioxidants.
Study 3 Investigated the neuropharmacological profile, suggesting anxiolytic properties in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.